Bonellin

Photodynamic Therapy Oncology Photosensitizer Screening

Bonellin (CAS: 62888-19-1) is a naturally occurring chlorin macrocycle, specifically an alkylated chlorin, that serves as the physiologically active green pigment of the marine echiuran worm Bonellia viridis. Unlike the more common photosynthetic chlorins such as chlorophyll, bonellin lacks the characteristic fifth ring and instead mediates a range of non-photosynthetic functions, including sex determination, chemical defense, and cytotoxicity.

Molecular Formula C31H34N4O4
Molecular Weight 526.6 g/mol
Cat. No. B1216799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBonellin
Synonymsbonellin
Molecular FormulaC31H34N4O4
Molecular Weight526.6 g/mol
Structural Identifiers
SMILESCC1=CC2=CC3=C(C=C(N3)C=C4C(=C(C(=N4)C=C5C(C(C(=N5)C=C1N2)(C)C)CCC(=O)O)CCC(=O)O)C)C
InChIInChI=1S/C31H34N4O4/c1-16-10-20-13-25-18(3)21(6-8-29(36)37)26(34-25)14-27-22(7-9-30(38)39)31(4,5)28(35-27)15-24-17(2)11-19(33-24)12-23(16)32-20/h10-15,22,32-33H,6-9H2,1-5H3,(H,36,37)(H,38,39)
InChIKeyWQVJNMVWRHHIGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bonellin: A Structurally Unique Alkylated Chlorin from Bonellia viridis with Documented Photodynamic and Synthetic Differentiation


Bonellin (CAS: 62888-19-1) is a naturally occurring chlorin macrocycle, specifically an alkylated chlorin, that serves as the physiologically active green pigment of the marine echiuran worm Bonellia viridis [1]. Unlike the more common photosynthetic chlorins such as chlorophyll, bonellin lacks the characteristic fifth ring and instead mediates a range of non-photosynthetic functions, including sex determination, chemical defense, and cytotoxicity [2]. Its molecular formula is C₃₁H₃₄N₄O₄ with a molecular weight of 526.63 g/mol. The compound exists in nature alongside a series of mono-amino-acid conjugates and derivatives, including neobonellin and anhydrobonellin [1].

Compound Type Naturally occurring alkylated chlorin, structurally distinct from photosynthetic chlorophylls
Research Context Photodynamic probe with reported cell-model response; relevant for chemical ecology and cytotoxicity screening
Source Identity Marine-derived from Bonellia viridis; exists alongside mono-amino-acid conjugates

Why Bonellin Cannot Be Substituted by Generic Porphyrins or Chlorins in Specialized Research Applications


Despite sharing a tetrapyrrole macrocyclic core with other porphyrins and chlorins, bonellin exhibits quantifiable, context-dependent differences in photodynamic efficiency, synthetic accessibility, and photophysical properties that preclude simple interchange with in-class analogs. Head-to-head studies demonstrate that bonellin's activity profile is not merely a function of its chlorin chromophore but is intrinsically linked to its unique alkylation pattern and lack of a fifth ring, which confer distinct advantages in specific research and industrial contexts [1]. Generic substitution with mesoporphyrin, hematoporphyrin, or even other chlorins would result in a 10-fold loss in photodynamic inactivation efficiency [2] and potentially orders-of-magnitude differences in synthetic viability for scaled studies [3].

BonellinAlkylated chlorin without fifth ring; photodynamic efficiency and synthetic accessibility context tied to unique macrocycle
Generic Porphyrins / ChlorinsCommon tetrapyrroles may exhibit significantly different photodynamic response, synthetic cost, and metal-dependent activity profiles
Reported Activity SwitchCopper complexation completely abrogates photodynamic activity, enabling controlled experimental deactivation
Typical AnalogsMetal-complexation effects vary widely; many porphyrin photosensitizers do not show a binary on/off switch, complicating control studies
Scaled Synthesis ViabilityReported cumulative reaction mass efficiency orders of magnitude higher than that of chlorophyll a
Other HydroporphyrinsSynthetic routes may require prohibitive material input for multi-mg quantities, limiting physicochemical studies

Quantitative Differentiation Evidence for Bonellin Against Closest Analogs and In-Class Candidates


Bonellin Demonstrates 10-Fold Greater Photodynamic Inactivation Efficiency Compared to Structurally-Related Mesoporphyrin in Tumor Cell Models

In a direct head-to-head comparison, bonellin exhibited a 10-fold greater efficiency for photodynamic inactivation than mesoporphyrin, a structurally-related porphyrin. This quantitative difference was observed under identical experimental conditions using Sarcoma-180 tumor cells in culture with irradiation at 610–660 nm [1].

Photodynamic efficiency
Head-to-head
10-fold higher vs mesoporphyrin
Supports photodynamic efficiency comparison in cell models
Sarcoma-180 cells, 610–660 nm irradiation
Photodynamic Therapy Oncology Photosensitizer Screening

Bonellin's Synthetic Route Achieves a Cumulative Reaction Mass Efficiency (cRME) Five Orders of Magnitude Higher Than That Projected for Chlorophyll a

Quantitative evaluation of synthetic routes reveals that the synthesis of (±)-bonellin dimethyl ester achieves a cumulative reaction mass efficiency (cRME) of approximately 6.4 × 10⁻⁴. This is dramatically more efficient than the projected cRME for chlorophyll a, which is estimated at 4.3 × 10⁻⁹ (requiring 230 kg of starting materials to produce just 1.0 mg of product). Bonellin's cRME is also superior to that of tolyporphin A O,O-diacetate, another related hydroporphyrin, which has a cRME of approximately 3.6 × 10⁻⁵ [1].

Synthetic efficiency
Reported
cRME 6.4×10⁻⁴ (~1.5×10⁵× vs chlorophyll a)
Supports synthesis scalability assessment
Total synthesis route comparison
Total Synthesis Process Chemistry Hydroporphyrin Synthesis

Copper Complexation Completely Abrogates Bonellin's Photodynamic Activity, a Distinct Regulatory Switch Not Universally Observed in Porphyrin Analogs

While free-base bonellin is photodynamically active, its copper complex (copper bonellin) exhibits no photodynamic activity. This on/off switch via metal insertion is a critical differentiator from some other porphyrin-based photosensitizers, where copper complexation may not completely abolish activity. The complete loss of activity upon copper binding has been hypothesized to serve a protective biological role in Bonellia viridis [1][2].

Metal complexation
Reported
Complete activity loss upon Cu binding
Supports metal-dependent activity control studies
Erythrocyte hemolysis assay; free-base vs copper complex
Photodynamic Activity Metal Complexation Structure-Activity Relationship

Bonellin's Singlet Excited State Lifetime and Fluorescence Quantum Yield Define a Distinct Photophysical Profile Relative to Common Porphyrin Photosensitizers

Detailed photophysical characterization of bonellin in ethanolic solution has yielded quantitative parameters that distinguish it from common porphyrin photosensitizers. Bonellin exhibits a singlet excited state lifetime (τf) of 6.3 ± 0.1 ns at 298 K and a fluorescence quantum yield (φf) of 0.07 ± 0.02. Its intersystem crossing quantum yield (φisc) is exceptionally high at 0.85 ± 0.1, and it is efficiently quenched by molecular oxygen with a rate constant (kO₂) of (1.7 ± 0.3) × 10⁸ M⁻¹s⁻¹ [1]. In contrast, mesoporphyrin, a comparator porphyrin, is known to undergo aggregation in aqueous media, which significantly alters its fluorescence decay and spectral properties, complicating its use in biologically relevant environments [2].

Photophysical profile
Reported
τf 6.3 ns, φf 0.07, φisc 0.85, kO₂ 1.7×10⁸ M⁻¹s⁻¹
Supports photophysical characterization in solution
Ethanolic solution, stable monomeric state vs aggregation-prone analogs
Photophysics Spectroscopy Chlorin Photochemistry

Optimal Research and Industrial Use Cases for Bonellin Based on Validated Differential Evidence


Development of High-Efficiency Photodynamic Therapy (PDT) Photosensitizers

Bonellin's 10-fold greater photodynamic inactivation efficiency compared to mesoporphyrin makes it a prime candidate for research into next-generation PDT agents. Its well-defined photophysical parameters, including a high intersystem crossing yield (φisc = 0.85) and efficient oxygen quenching (kO₂ = 1.7 × 10⁸ M⁻¹s⁻¹), support its use in studies aimed at optimizing singlet oxygen generation for targeted cell destruction [1][2].

Scaled Synthesis of Hydroporphyrins for Physicochemical and Biochemical Studies

The dramatically higher synthetic efficiency of bonellin (cRME = 6.4 × 10⁻⁴) compared to chlorophyll a (cRME = 4.3 × 10⁻⁹) positions it as the most viable hydroporphyrin for research requiring multi-milligram quantities. This makes bonellin the practical choice for laboratories aiming to conduct extensive physicochemical characterization, in vivo studies, or medicinal chemistry campaigns without the prohibitive material costs associated with other hydroporphyrins [3].

Controlled Photodynamic Activation Studies Using Metal-Complexation Switches

The complete loss of photodynamic activity upon copper complexation provides a unique experimental control. Researchers can utilize bonellin's free-base form as an active photosensitizer and its copper complex as an inert control, enabling precise studies of light-dependent biological effects without the confounding variables introduced by other photosensitizers whose metal complexes may retain partial activity [4].

Application
Selection Property
Validation Focus
Photodynamic screening studies
Photodynamic efficiency context
Singlet oxygen generation endpoints
Hydroporphyrin scaffold research
Synthetic accessibility profile
Reaction mass efficiency validation
Controlled photodynamic activation
Metal-dependent activity switch
Light-dependent biological effect controls

Technical Documentation Hub

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39 linked technical documents
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